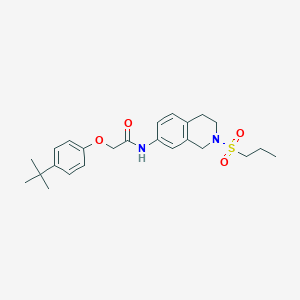

2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an organic molecule with a complex structure. It contains a phenoxy group (a phenol ether), a tert-butyl group (a type of alkyl group), and a tetrahydroisoquinoline group (a type of nitrogen-containing heterocycle). These groups are common in many organic compounds, including pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tert-butyl group is known for its stability, while the phenoxy group could potentially participate in reactions involving the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A novel method for synthesizing 3-arylsulfonylquinoline derivatives, including compounds structurally related to the chemical , employs tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides. This process facilitates the formation of a C-S bond and quinoline ring via a sulfonylation-cyclization-aromatization sequence, offering a straightforward route to these compounds without the need for metallic catalysts (Zhang et al., 2016).

Drug Synthesis Pathways

The compound's related structural motifs are explored in the synthesis of quinazoline antifolates targeting thymidylate synthase, a crucial enzyme in DNA synthesis. This pathway highlights the use of tert-butyl protected intermediates for synthesizing oligo(L-gamma-glutamyl) conjugates, demonstrating the importance of protecting groups in drug synthesis and their impact on biological activity and selectivity (Pawełczak et al., 1989).

Structural and Functional Analysis

The structural aspects of amide-containing isoquinoline derivatives provide insights into their interactions with mineral acids, forming gels or crystalline solids depending on the acid used. This behavior underscores the significance of structural features in determining the physical properties of compounds and their potential applications in material science or drug formulation (Karmakar et al., 2007).

Chemical Reactivity and Mechanisms

Understanding the chemical reactivity and mechanisms of related compounds, such as the Pummerer-type cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl) acetamides, is crucial for developing synthetic strategies for similar compounds. This knowledge can facilitate the design of new synthetic routes or the improvement of existing ones for the efficient production of pharmaceuticals (Toda et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S/c1-5-14-31(28,29)26-13-12-18-6-9-21(15-19(18)16-26)25-23(27)17-30-22-10-7-20(8-11-22)24(2,3)4/h6-11,15H,5,12-14,16-17H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCHKGVBUGILJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate](/img/structure/B2476271.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2476273.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2476278.png)

![2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2476279.png)

![benzo[c][1,2,5]thiadiazol-5-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2476281.png)

![Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B2476282.png)

![2,6-dichloro-N-{3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl}pyridine-4-carboxamide](/img/structure/B2476283.png)